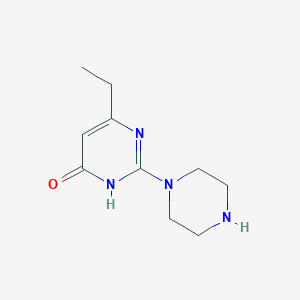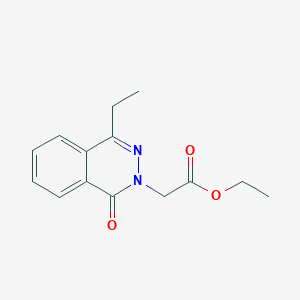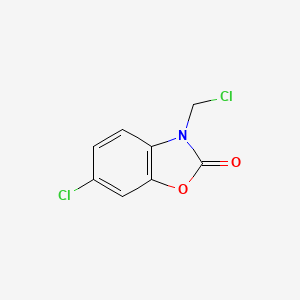
6-Chloro-3-(chloromethyl)benzoxazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-3-(chloromethyl)benzoxazol-2(3H)-one is an organic compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen in a five-membered ring fused to a benzene ring. This specific compound is characterized by the presence of a chlorine atom at the 6th position and a chloromethyl group at the 3rd position of the benzoxazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(chloromethyl)benzoxazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-amino-4-chlorophenol with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-3-(chloromethyl)benzoxazol-2(3H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxidized benzoxazole derivatives.
Applications De Recherche Scientifique
6-Chloro-3-(chloromethyl)benzoxazol-2(3H)-one has various applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Chloro-3-(chloromethyl)benzoxazol-2(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloro-3-methylbenzoxazol-2(3H)-one: Similar structure but with a methyl group instead of a chloromethyl group.
6-Chloro-3-(bromomethyl)benzoxazol-2(3H)-one: Similar structure but with a bromomethyl group instead of a chloromethyl group.
6-Chloro-3-(hydroxymethyl)benzoxazol-2(3H)-one: Similar structure but with a hydroxymethyl group instead of a chloromethyl group.
Uniqueness
The presence of the chloromethyl group in 6-Chloro-3-(chloromethyl)benzoxazol-2(3H)-one makes it unique compared to its analogs. This functional group can participate in specific chemical reactions, such as nucleophilic substitution, which may not be possible with other similar compounds.
Propriétés
Numéro CAS |
40507-94-6 |
|---|---|
Formule moléculaire |
C8H5Cl2NO2 |
Poids moléculaire |
218.03 g/mol |
Nom IUPAC |
6-chloro-3-(chloromethyl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C8H5Cl2NO2/c9-4-11-6-2-1-5(10)3-7(6)13-8(11)12/h1-3H,4H2 |
Clé InChI |
DNIHQVLDLSLGQP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Cl)OC(=O)N2CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


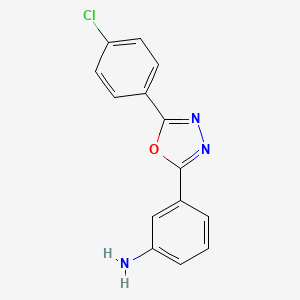
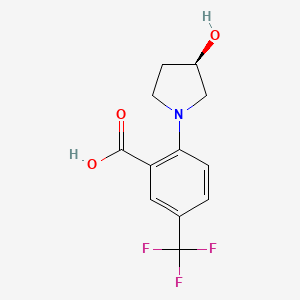
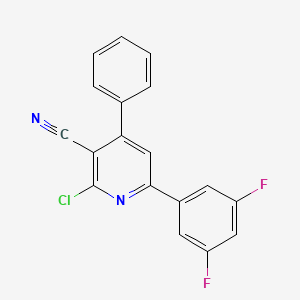
![3-Amino-5,6-dioxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B11772392.png)
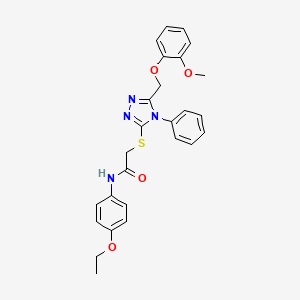
![1H-cyclopenta[d]pyrimidine](/img/structure/B11772408.png)
![2-Iodothieno[2,3-c]pyridine](/img/structure/B11772411.png)
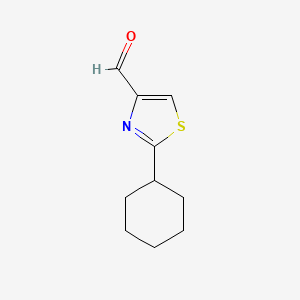
![(S)-N2,N6-Dipropyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride](/img/structure/B11772419.png)
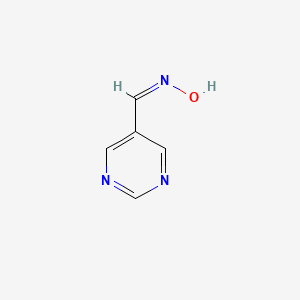
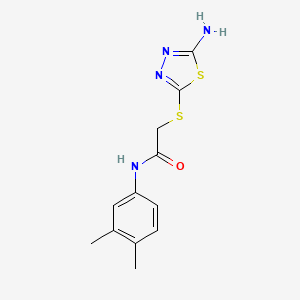
![Methyl 2-ethylbenzo[d]thiazole-5-carboxylate](/img/structure/B11772440.png)
